molecular formula C10H8BrF4NO B8125935 4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide

4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide

Cat. No.: B8125935
M. Wt: 314.07 g/mol
InChI Key: WYUBCXDRCYAKTM-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a fluoroethyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide typically involves the following steps:

    Fluoroethylation: The addition of a fluoroethyl group to the amide nitrogen.

    Trifluoromethylation: The incorporation of a trifluoromethyl group into the benzene ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluoroethylation may involve the use of fluoroethyl halides and a base, while trifluoromethylation can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide can be compared with other similar compounds, such as:

  • 4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide
  • 4-Bromo-N-(2-fluoroethyl)-3-methoxybenzamide
  • 4-Bromo-2-fluoro-N-(2-fluoroethyl)benzamide

These compounds share structural similarities but differ in the substituents attached to the benzamide core

Properties

IUPAC Name

4-bromo-N-(2-fluoroethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF4NO/c11-8-2-1-6(9(17)16-4-3-12)5-7(8)10(13,14)15/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBCXDRCYAKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCF)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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